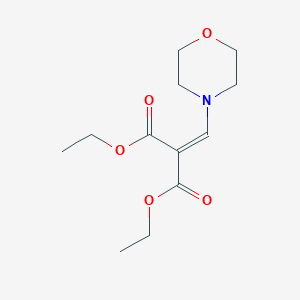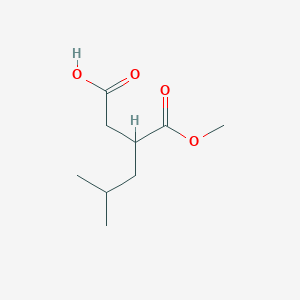
3-methoxycarbonyl-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxycarbonyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H16O4. It is a derivative of succinic acid, where the hydrogen atoms are replaced by an isobutyl group and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycarbonyl-5-methylhexanoic acid typically involves the esterification of 2-isobutylsuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-Isobutylsuccinic acid+MethanolAcid Catalyst2-Isobutylsuccinic acid 1-methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxycarbonyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Isobutylsuccinic acid and methanol.
Reduction: 2-Isobutylsuccinic alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-methoxycarbonyl-5-methylhexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-methoxycarbonyl-5-methylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The ester group can also participate in nucleophilic acyl substitution reactions, forming different derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isobutylsuccinic acid: The parent acid of the ester.
Succinic acid 1-methyl ester: A similar ester without the isobutyl group.
2-Isobutylglutaric acid 1-methyl ester: A similar compound with an additional methylene group.
Uniqueness
3-methoxycarbonyl-5-methylhexanoic acid is unique due to the presence of both the isobutyl group and the methyl ester group. This combination imparts specific chemical properties, making it useful in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
3-methoxycarbonyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
AJNNFMRCMKGYHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


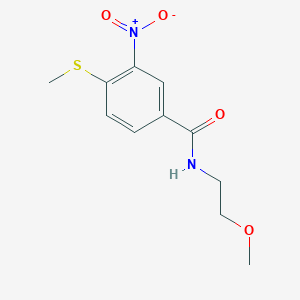
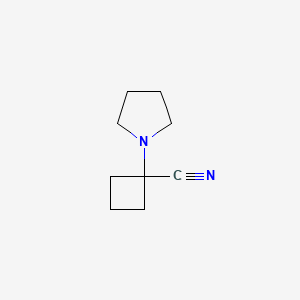
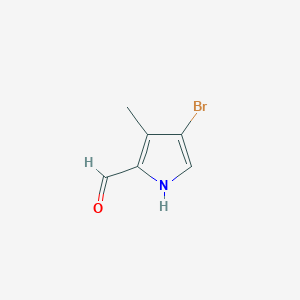
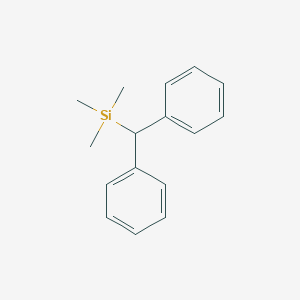
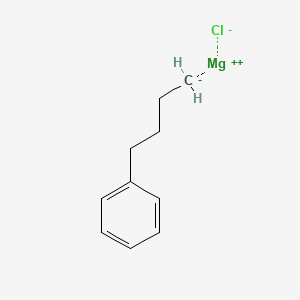
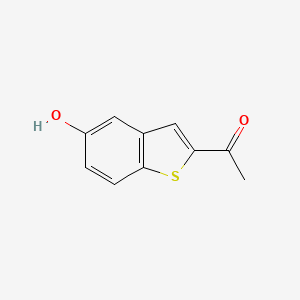
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
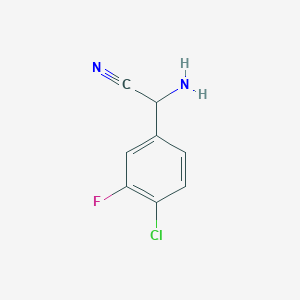
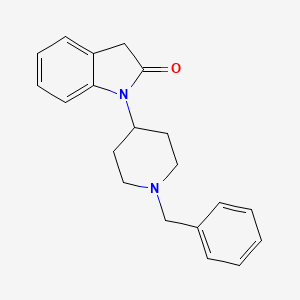
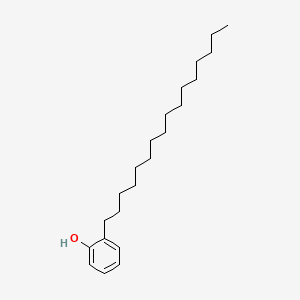
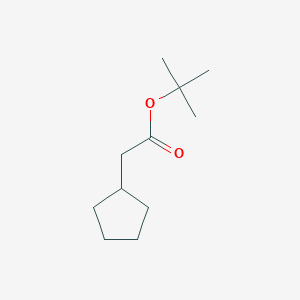
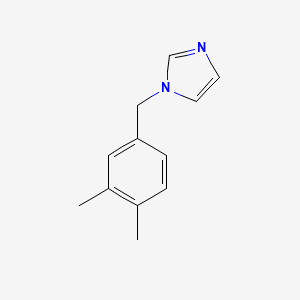
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)
